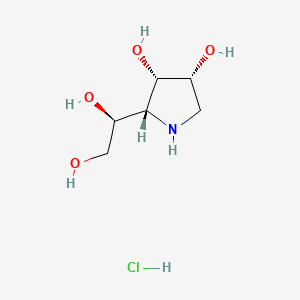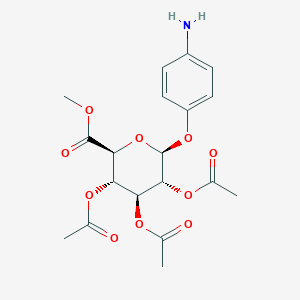
N-(3-Pyridyl)indomethacin Amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Pyridyl)indomethacin Amide (PIA) is a novel non-steroidal anti-inflammatory drug (NSAID) derived from the indomethacin molecule. It is a derivative of indomethacin, a prescription NSAID used to treat inflammation and pain caused by arthritis, gout, and other conditions. PIA has a high affinity for the cyclooxygenase-2 (COX-2) enzyme, and is a potent inhibitor of the enzyme, making it a promising alternative to other NSAIDs. PIA has been studied for its potential to treat a variety of conditions and diseases, including cancer, inflammation, and pain.
Aplicaciones Científicas De Investigación
Inhibition of COX-2 Enzyme
N-3PyIA is a potent and selective reversible inhibitor of the COX-2 enzyme. It selectively inhibits human recombinant COX-2 with an IC50 of 0.052 µM . This makes it a valuable compound for research into anti-inflammatory drugs, as COX-2 is involved in the production of pro-inflammatory prostaglandins.
Anti-inflammatory Research
Due to its COX-2 inhibition properties, N-3PyIA is used in anti-inflammatory research. It helps in understanding the role of COX-2 in inflammatory diseases and the development of COX-2 selective inhibitors, which can potentially lead to treatments with fewer gastrointestinal side effects compared to non-selective NSAIDs .
Cancer Research
COX-2 plays a significant role in tumorigenesis, and its inhibition by compounds like N-3PyIA is of interest in cancer research. By studying its effects on COX-2, researchers can explore potential therapeutic strategies for cancer prevention and treatment .
Neurological Studies
The compound’s ability to inhibit COX-2 also makes it relevant in neurological studies, particularly in the context of neuroinflammation and neurodegenerative diseases. It can be used to investigate the role of COX-2 in the central nervous system and its implications in conditions like Alzheimer’s disease .
Pain Management Research
N-3PyIA’s COX-2 inhibition suggests its utility in pain management research. It can contribute to the understanding of pain pathways and the development of new analgesics that target COX-2, offering potential alternatives to opioids .
Cardiovascular Studies
Since COX-2 inhibitors affect prostaglandin biosynthesis, N-3PyIA can be used in cardiovascular studies to explore the role of COX-2 in blood clotting and vascular functions. This could lead to insights into the prevention and treatment of cardiovascular diseases .
Propiedades
Número CAS |
261755-29-4 |
|---|---|
Nombre del producto |
N-(3-Pyridyl)indomethacin Amide |
Fórmula molecular |
C₂₄H₂₀ClN ₃O₃ |
Peso molecular |
433.89 |
Sinónimos |
N-(3-Pyridyl)-1-p-chlorobenzoyl-5-methoxy-2-methylindole-3-acetamide; 1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-N-3-pyridinyl-1H-indole-3-acetamide; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



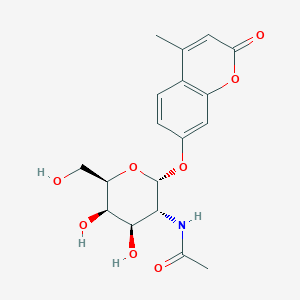
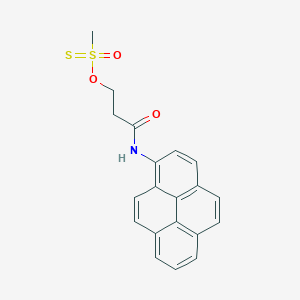
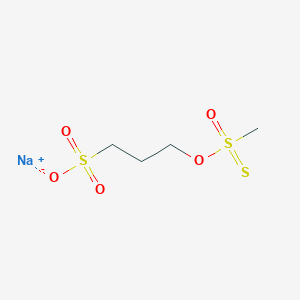
![1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt](/img/structure/B1139955.png)
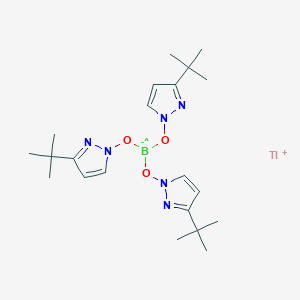

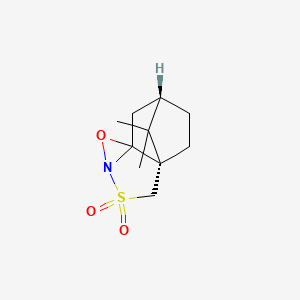
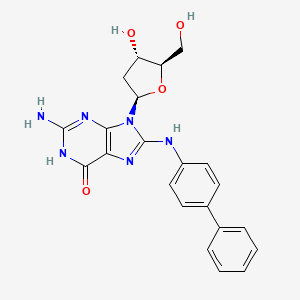
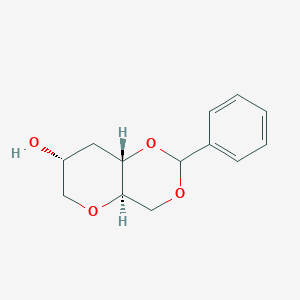
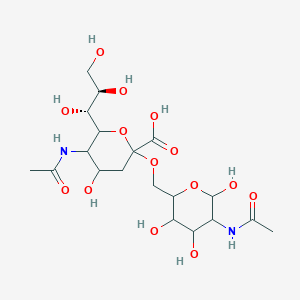
![1-[3-[2-[(4-Azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfinate](/img/structure/B1139967.png)
